molecular formula C8H7BrN2O B3147285 7-bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridine CAS No. 619331-35-0

7-bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridine

Cat. No. B3147285
Key on ui cas rn: 619331-35-0
M. Wt: 227.06 g/mol
InChI Key: SSEKUWDRHZZSFH-UHFFFAOYSA-N
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Patent
US07501419B2

Procedure details

To a flask containing 7-hydroxy-4-methoxy-6-azaindole (0.200 g, 1.22 mmol) was added anisole (3 mL) and then POBr3 (1.57 g, 6.09 mmol). The system was purged with Ar and then it was heated at 160° C. (oil bath temperature) for 1 h. The reaction mixture was then allowed to cool to room temperature, quenched with 2M HBr (5 mL) and extracted with methyl t-butyl ether. The aqueous phase was separated and the pH was adjusted to 6-7, after which it was extracted with EtOAc. The resulting organic phase was dried (MgSO4) and evaporated to give a solid residue which was chromatographed (SiO2/5% MeOH-DCM) to afford the title compound (0.076 g, 27%) as a white solid:
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
Name
Quantity
1.57 g
Type
reactant
Reaction Step Three
Yield
27%

Identifiers

REACTION_CXSMILES
O[C:2]1[N:3]=[CH:4][C:5]([O:11][CH3:12])=[C:6]2[C:10]=1[NH:9][CH:8]=[CH:7]2.C1(OC)C=CC=CC=1.P(Br)(Br)([Br:23])=O>>[Br:23][C:2]1[N:3]=[CH:4][C:5]([O:11][CH3:12])=[C:6]2[C:10]=1[NH:9][CH:8]=[CH:7]2

Inputs

Step One
Name
Quantity
0.2 g
Type
reactant
Smiles
OC=1N=CC(=C2C=CNC12)OC
Step Two
Name
Quantity
3 mL
Type
reactant
Smiles
C1(=CC=CC=C1)OC
Step Three
Name
Quantity
1.57 g
Type
reactant
Smiles
P(=O)(Br)(Br)Br

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
160 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The system was purged with Ar
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
CUSTOM
Type
CUSTOM
Details
quenched with 2M HBr (5 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with methyl t-butyl ether
CUSTOM
Type
CUSTOM
Details
The aqueous phase was separated
EXTRACTION
Type
EXTRACTION
Details
after which it was extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The resulting organic phase was dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give a solid residue which
CUSTOM
Type
CUSTOM
Details
was chromatographed (SiO2/5% MeOH-DCM)

Outcomes

Product
Name
Type
product
Smiles
BrC=1N=CC(=C2C=CNC12)OC
Measurements
Type Value Analysis
AMOUNT: MASS 0.076 g
YIELD: PERCENTYIELD 27%
YIELD: CALCULATEDPERCENTYIELD 27.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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